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Compound of Interest

Compound Name: (+)-Neomenthol

cat. No.: B1595764

An In-depth Technical Guide to the Structure Elucidation of (1S,2S,5R)-(+)-Neomenthol

This guide provides a comprehensive overview of the analytical techniques and data
interpretation used to elucidate the structure of (1S,2S,5R)-(+)-Neomenthol. It is intended for
researchers, scientists, and professionals in the field of drug development and natural product
chemistry.

Introduction

(1S,2S,5R)-(+)-Neomenthol is a diastereomer of menthol, a well-known monoterpenoid
alcohol found in peppermint and other mint oils.[1][2] Its specific stereochemistry dictates its
physical properties and biological activity, making accurate structure elucidation a critical
aspect of its study and application. The process of determining its structure involves a
combination of spectroscopic techniques to piece together its molecular formula, connectivity,
and three-dimensional arrangement.

The IUPAC name for this isomer is (1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol.[3] Its
molecular formula is C10H200, with a molecular weight of 156.27 g/mol .[4]

Spectroscopic Data Analysis

The elucidation of the neomenthol structure relies on the synergistic interpretation of data from
mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR)
spectroscopy.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition
of the molecule, as well as structural clues from its fragmentation pattern.

miz Relative Intensity (%) Proposed Fragment

156 ~5 [M]* (Molecular lon)

141 ~20 [M - CHs]*

138 ~15 [M - H20]*

123 ~30 [M - H20 - CHs]*

95 ~80 [M - H20 - C3H7]* or [C7H11]*
81 ~100 (Base Peak) [CeHo]*

[M - CeH120H]* or

71 ~95 fragmentation of cyclohexane
ring
43 ~60 [CsH7]* (Isopropyl group)

Note: Relative intensities are approximate and can vary between instruments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
of (+)-Neomenthol shows characteristic absorptions confirming its alcoholic nature.
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Frequency (cm™?) Intensity Assignment of Vibration

O-H stretch (characteristic of
~3300-3400 Strong, Broad
an alcohol)

C-H stretch (sp® hybridized

~2870-2960 Strong

carbons)
~1465 Medium C-H bend (CHz and CHs)

) C-H bend (gem-dimethyl of

~1370 Medium )

isopropy! group)

C-O stretch (secondary
~1045 Strong

alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information, revealing the carbon-hydrogen
framework and the relative stereochemistry of the molecule.

H NMR Spectroscopic Data

Solvent: CDCls, Reference: TMS

Chemical Shift (6) ppm Multiplicity Assignment
~4.11 m H-3 (CH-OH)
~1.84 m H-8 (CH-iPr)

~1.70 m H-2, H-4, H-5
~1.53 m H-1

~1.27 m H-6a

~1.09 m H-6e

~0.96 d H-9, H-10 (iPr CHs)
~0.87 d H-7 (Methyl CHs)
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Source: Data compiled from multiple spectroscopic databases.[5][6]

13C NMR Spectroscopic Data

Solvent: CDCls, Reference: TMS

Chemical Shift (8) ppm Carbon Assignment
67.7 C-3 (CH-OH)
47.9 C-2

42.6 C-6

35.1 C-4

29.2 C-5

25.8 C-8 (CH-iPr)
24.2 C-1

22.4 C-7 (Methyl CHs)
21.2 C-10 (iPr CHs)
20.7 C-9 (iPr CHs)

Source: Data compiled from multiple spectroscopic databases.[5][7][8]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for the
structure elucidation of (1S,2S,5R)-(+)-Neomenthol.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified (+)-Neomenthol
sample in ~0.6 mL of deuterated chloroform (CDCIs).

o Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference
standard (& 0.00 ppm).
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o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H, 13C, DEPT,
COSY, HSQC, and HMBC spectra on a spectrometer operating at a frequency of 400 MHz
or higher.[8]

o Parameters: Data is typically acquired at room temperature (298K).[5]

e Infrared (IR) Spectroscopy:

o Sample Preparation: For the liquid film method, a single drop of neat (+)-Neomenthol is
placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

o Data Acquisition: The prepared plates are mounted in the spectrometer.

o Analysis: The spectrum is recorded in the range of 4000-400 cm~1. The background
spectrum is subtracted to obtain the final transmittance or absorbance spectrum.

e Mass Spectrometry (MS):

o Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for
volatile compounds like neomenthol.

o Sample Introduction: A diluted solution of the sample in a volatile solvent (e.qg.,
dichloromethane) is injected into the GC.

o Separation: The sample is vaporized and separated on a capillary column (e.g., DB-5 or
equivalent).

o lonization: As the compound elutes from the GC column, it enters the mass spectrometer
and is ionized, typically by Electron lonization (El) at 70 eV.

o Detection: The resulting fragments are separated by their mass-to-charge ratio (m/z) by a
mass analyzer and detected.

Visualization of the Elucidation Workflow

The logical process for determining the structure of (+)-Neomenthol from the raw analytical
data is outlined below.
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Caption: Workflow for the structure elucidation of (+)-Neomenthol.

Conclusion
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The structure of (1S,2S,5R)-(+)-Neomenthol is unequivocally established through a systematic
combination of modern spectroscopic techniques. Mass spectrometry confirms the molecular
formula C10H200.[3] IR spectroscopy identifies the key hydroxyl functional group.[9] A detailed
analysis of 1D and 2D NMR spectra reveals the connectivity of the 2-isopropyl-5-
methylcyclohexanol skeleton and establishes the relative stereochemistry of the substituents
on the cyclohexane ring. Finally, chiroptical measurements, such as optical rotation, confirm the
absolute configuration as (1S,2S,5R), distinguishing it from its enantiomer and other
diastereomers.[10] This comprehensive analytical approach is fundamental in natural product
chemistry and essential for quality control in the pharmaceutical and flavor industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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